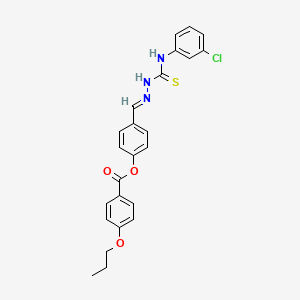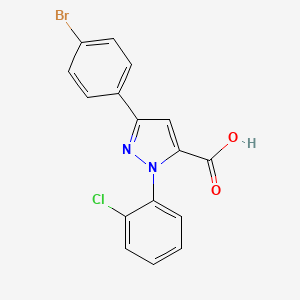![molecular formula C27H27N3O2S B12021389 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B12021389.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-feniletanona es un complejo compuesto orgánico que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, un grupo sulfanyl y varios sustituyentes aromáticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-feniletanona generalmente implica múltiples pasos. Una ruta sintética común comienza con la preparación del anillo de triazol a través de una reacción de ciclización que involucra precursores apropiados. Las condiciones de reacción a menudo incluyen el uso de disolventes como la dimetilformamida o el etanol y catalizadores como el yoduro de cobre(I).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-feniletanona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde el grupo sulfanyl se puede reemplazar por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en metanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como tioles o aminas en presencia de una base como el hidróxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir los alcoholes o aminas correspondientes.
Aplicaciones Científicas De Investigación
2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-feniletanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor de enzimas o modulador de receptores.
Medicina: Se explora su posible efecto terapéutico, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-feniletanona implica su interacción con objetivos moleculares específicos. El anillo de triazol y el grupo sulfanyl desempeñan un papel crucial en la unión a enzimas o receptores, modulando así su actividad. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o alterar la función del receptor interactuando con los dominios de unión. Estas interacciones pueden conducir a varios efectos biológicos, como la inhibición de la proliferación celular o la modulación de las respuestas inmunitarias.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Fluorofenil)piperazina: Comparte similitudes estructurales, pero carece del anillo de triazol y el grupo sulfanyl.
Acetoacetato de etilo: Contiene un grupo ceto y funcionalidad éster, pero difiere significativamente en estructura y reactividad.
Solución de lactato de Ringer: Una mezcla de compuestos utilizados en aplicaciones médicas, no relacionados estructuralmente, pero que sirven como comparación por sus diversas aplicaciones.
Singularidad
2-{[5-(4-tert-butilfenil)-4-(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-1-feniletanona es única debido a su combinación de un anillo de triazol, grupo sulfanyl y múltiples sustituyentes aromáticos. Esta estructura única confiere propiedades químicas y biológicas específicas que la distinguen de otros compuestos.
Propiedades
Fórmula molecular |
C27H27N3O2S |
|---|---|
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C27H27N3O2S/c1-27(2,3)21-12-10-20(11-13-21)25-28-29-26(30(25)22-14-16-23(32-4)17-15-22)33-18-24(31)19-8-6-5-7-9-19/h5-17H,18H2,1-4H3 |
Clave InChI |
IRCZQGCESOYQRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-2-(2,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12021316.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12021320.png)
![N-(4-methylphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12021321.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12021327.png)


![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021356.png)

![4-ethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12021371.png)

![3-[(5Z)-5-[1-[2-(4-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12021383.png)

![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B12021395.png)
